molecular formula C13H19N5 B597307 N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1260614-73-0

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B597307
CAS RN: 1260614-73-0
M. Wt: 245.33
InChI Key: XRIARWQZLGCQDM-GXSJLCMTSA-N
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Description

“N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a novel PDE9A inhibitor identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials . It has been reported to elevate central cGMP levels in the brain and CSF of rodents . In addition, it exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .

Scientific Research Applications

Phosphodiesterase PDE9A Inhibitor

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials . It has a potency of 8 nM and selectivity of >10 μM versus all the PDEs except PDE1C at >1 μM .

Treatment of Cognitive Disorders

The compound has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . It has been reported to elevate central cGMP levels in the brain and CSF of rodents .

Synaptic Stabilization

It exhibits synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This could potentially be beneficial in the treatment of neurodegenerative diseases.

Improvement of Memory and Attention

The compound has shown to improve memory and enhance attention in several animal models . This suggests potential applications in the treatment of memory-related disorders.

Increase of Neurite Outgrowth

The compound has been reported to increase neurite outgrowth and synapse formation in hippocampal neurons in culture . This could be beneficial in the treatment of neurodevelopmental disorders.

Probing the Mycobacterial Oxidative Phosphorylation Pathway

While not directly related to the compound, similar classes of compounds can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . This suggests potential applications in the treatment of mycobacterial infections.

Future Directions

This compound has advanced into clinical trials . It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This suggests that it could be a potential therapeutic agent for cognitive disorders.

properties

IUPAC Name

N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIARWQZLGCQDM-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659969
Record name N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

1206825-36-6, 1260614-73-0
Record name rel-N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206825-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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